4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid

Catalog No.
S13360775
CAS No.
M.F
C17H17NO3
M. Wt
283.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic aci...

Product Name

4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid

IUPAC Name

4-(4-morpholin-4-ylphenyl)benzoic acid

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C17H17NO3/c19-17(20)15-3-1-13(2-4-15)14-5-7-16(8-6-14)18-9-11-21-12-10-18/h1-8H,9-12H2,(H,19,20)

InChI Key

QHYKZFATZACCNU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O

4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid is an organic compound characterized by its biphenyl structure with a morpholine group attached to one of the phenyl rings. Its molecular formula is C15H15N1O2C_{15}H_{15}N_{1}O_{2} and it has a molecular weight of approximately 283.32 g/mol. The compound features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. The presence of the morpholine moiety enhances its solubility and interaction with biological systems, making it an interesting subject for research in medicinal chemistry and pharmacology.

, particularly nucleophilic substitution reactions. This is due to the basicity of the morpholine ring, which can be activated by electrophiles. The carboxylic acid group can also undergo typical reactions such as esterification, amidation, and decarboxylation under suitable conditions. These reactions are crucial for modifying the compound for various applications in medicinal chemistry .

Research indicates that compounds similar to 4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid exhibit various biological activities. These include potential anti-inflammatory, anticancer, and antimicrobial properties. Studies have shown that derivatives of biphenyl compounds can selectively bind to biological targets, such as cyclooxygenase-2 (COX-2), indicating their potential therapeutic applications . The unique structure of this compound may enhance its effectiveness in targeting specific pathways in diseases.

The synthesis of 4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid can be achieved through several methods:

  • Direct Coupling: This involves coupling 4-morpholinophenyl boronic acid with a suitable electrophile derived from biphenyl-4-carboxylic acid under palladium-catalyzed conditions.
  • Nucleophilic Substitution: The morpholine moiety can be introduced via nucleophilic substitution on a halogenated biphenyl derivative.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through carbon dioxide fixation on an appropriate precursor under high pressure and temperature conditions.

Each method varies in yield and purity, necessitating optimization depending on the desired application .

4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting inflammatory diseases or cancers.
  • Pharmaceuticals: It may serve as a building block for synthesizing more complex molecules with desired biological activities.
  • Material Science: Its unique structure could be explored for developing new materials with specific electronic or optical properties .

Interaction studies focus on the binding affinity of 4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid with various biological targets. These studies are crucial for determining the viability of this compound as a therapeutic agent. Preliminary studies suggest that it may interact favorably with specific receptors or enzymes involved in disease pathways, although detailed pharmacological profiling is necessary to confirm these interactions .

Several compounds share structural similarities with 4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberStructural FeaturesUnique Characteristics
5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid50446-44-1Terphenyl structureMultiple carboxylic groups enhance reactivity
Biphenyl-3,3'-dicarboxylic acid612-87-3Dicarboxylic structureTwo carboxylic groups provide different reactivity patterns
4'-Formyl-[1,1'-biphenyl]-3-carboxylic acid222180-20-3Formyl and carboxylic groupsPotentially useful in further derivatization
4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid773872-69-8Hydroxymethyl groupIncreased solubility and potential biological activity

These compounds exhibit varying degrees of reactivity and biological activity based on their structural features, highlighting the uniqueness of 4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid within this class .

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

283.12084340 g/mol

Monoisotopic Mass

283.12084340 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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